2,4-Diamino-6-diethylamino-1,3,5-triazine
Overview
Description
2,4-Diamino-6-diethylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which is characterized by a triazine ring—a six-membered ring with three nitrogen atoms and three carbon atoms. The specific structure of 2,4-diamino-6-diethylamino-1,3,5-triazine suggests that it has two amino groups at the 2 and 4 positions and a diethylamino group at the 6 position of the triazine ring. This structure is closely related to other triazine derivatives that have been synthesized and characterized for various applications, including antineoplastic agents, energetic materials, and potential antifolate agents .
Synthesis Analysis
The synthesis of triazine derivatives often involves the reaction of cyanoguanidine with different precursors. For instance, the synthesis of 2,4-diamino-6-R-1,3,5-triazine derivatives has been achieved by reacting cyanoguanidine with dicyandiamide under microwave irradiation, which is considered a green procedure due to reduced solvent use, short reaction times, and simplicity . Similarly, the synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) involves a series of condensation, nitration, and amination reactions starting from cyanuric chloride . These methods could potentially be adapted for the synthesis of 2,4-diamino-6-diethylamino-1,3,5-triazine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazine derivatives is often determined using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of diethyl (4,6-diamino-1,3,5-triazine-2-yl) phosphonate was determined by X-ray single-crystal diffraction, revealing hydrogen bonding interactions that form a two-dimensional network . These techniques could be employed to analyze the molecular structure of 2,4-diamino-6-diethylamino-1,3,5-triazine and to understand its three-dimensional conformation and intermolecular interactions.
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including interactions with secondary amines to form diamino-1,3,5-triazines and melamines . The reactivity of the amino groups in the triazine ring can lead to the formation of molecular adducts with other compounds, such as aliphatic dicarboxylic acids, which can result in different supramolecular assemblies . The chemical reactivity of 2,4-diamino-6-diethylamino-1,3,5-triazine would likely be influenced by the presence of the diethylamino group, which could participate in or influence various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives, such as thermal stability, sensitivity to impact, and solubility, are important for their practical applications. Energetic salts based on triazine derivatives have been shown to have high thermal stability and low impact sensitivity, making them potential candidates for thermally stable and insensitive energetic materials . The solubility and self-association behavior of triazine derivatives can also be significant, as seen in the solid-state structures of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine solvates and molecular adducts with dicarboxylic acids . These properties would need to be characterized for 2,4-diamino-6-diethylamino-1,3,5-triazine to understand its suitability for various applications.
Scientific Research Applications
Antineoplastic Analysis : Kreutzberger, Langner, and Stratmann (1991) analyzed derivatives of 2,4-dichloro-6-diethylamino-1,3,5-triazine for potential antineoplastic (anti-cancer) properties. They established the structures of reaction products spectroscopically (Kreutzberger, Langner, & Stratmann, 1991).
Green Synthesis and Self-Association : Díaz‐Ortiz et al. (2004) described the green synthesis of 2,4-diamino-1,3,5-triazine derivatives, highlighting a reduction in solvent use and a simpler purification process. They also analyzed the crystal structures of certain derivatives (Díaz‐Ortiz et al., 2004).
Hybrid Molecules with Cytotoxic Properties : Makowska et al. (2018) synthesized a series of hybrid molecules combining 2,4-diamino-1,3,5-triazines and coumarins. They evaluated their in vitro anticancer activity against various human cancer cell lines, finding significant cytotoxic activity in specific compounds (Makowska et al., 2018).
Groundwater Contamination Study : Pucarević et al. (2002) investigated the concentrations of atrazine and its derivatives, including 2,4-diamino-1,3,5-triazine, in groundwater. This study contributes to understanding environmental contamination by such compounds (Pucarević et al., 2002).
Electrochemical Behavior and Detection : Schmidt, Mattusch, and Werner (2010) examined the electrochemical behavior of 2,4-diamino-1,3,5-triazines for detecting these compounds in environmental samples (Schmidt, Mattusch, & Werner, 2010).
Energetic Salts Synthesis : Liu et al. (2014) synthesized and characterized energetic salts based on 2,4-diamino-1,3,5-triazine-6-one, focusing on their thermal stability and low impact sensitivity, indicating potential use in energetic materials (Liu et al., 2014).
Tribological Behaviors in Lubricants : He et al. (2004) studied S, P-containing triazine derivatives as potential environmentally friendly lubricating oil additives. They demonstrated good antiwear performance and load-carrying capacity (He et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOVZIWCKUWRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315871 | |
Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-diethylamino-1,3,5-triazine | |
CAS RN |
2073-31-6 | |
Record name | 2073-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-diethylamino-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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